molecular formula C19H23N3O4 B13014540 2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate

2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate

Cat. No.: B13014540
M. Wt: 357.4 g/mol
InChI Key: GFMJIWBSEZTPJV-UHFFFAOYSA-N
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Description

2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate typically involves multiple steps. One common method includes the reaction of benzyl chloride with a suitable imidazo[1,2-a]pyrazine precursor under basic conditions to introduce the benzyl group. The tert-butyl group can be introduced via a tert-butyl esterification reaction using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate

InChI

InChI=1S/C19H23N3O4/c1-19(2,3)26-18(24)22-10-9-21-11-15(20-16(21)12-22)17(23)25-13-14-7-5-4-6-8-14/h4-8,11H,9-10,12-13H2,1-3H3

InChI Key

GFMJIWBSEZTPJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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